Product packaging for 3-(Pyridin-2-yl)prop-2-enamide(Cat. No.:CAS No. 99584-02-8)

3-(Pyridin-2-yl)prop-2-enamide

Cat. No.: B13952855
CAS No.: 99584-02-8
M. Wt: 148.16 g/mol
InChI Key: MCLUCRHEDFROFW-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)prop-2-enamide is a chemical compound with the molecular formula C8H8N2O and is provided as a solid powder for research purposes . This compound features a prop-2-enamide backbone linked to a pyridin-2-yl group, a structural motif of significant interest in medicinal chemistry. Similar prop-2-enamide (acrylamide) derivatives are extensively utilized in chemical biology and drug discovery, particularly as key intermediates or covalent warheads in the design of enzyme inhibitors . For instance, research into SARS-CoV-2 main protease inhibitors has highlighted the strategic incorporation of the prop-2-enamide functional group to achieve targeted covalent modification of viral proteins . This suggests potential research applications for this compound in developing novel biochemical probes or therapeutic candidates aimed at nucleophilic amino acids like cysteine. Researchers are advised to handle this material with appropriate safety precautions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Safety Information: Refer to the Safety Data Sheet (SDS) before use. General safety phrases based on similar compounds include warnings for specific hazards .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B13952855 3-(Pyridin-2-yl)prop-2-enamide CAS No. 99584-02-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99584-02-8

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-pyridin-2-ylprop-2-enamide

InChI

InChI=1S/C8H8N2O/c9-8(11)5-4-7-3-1-2-6-10-7/h1-6H,(H2,9,11)

InChI Key

MCLUCRHEDFROFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=CC(=O)N

Origin of Product

United States

Synthetic Methodologies for 3 Pyridin 2 Yl Prop 2 Enamide and Analogues

Condensation Reactions for Enamide Formation

Condensation reactions are a cornerstone in the synthesis of 3-(pyridin-2-yl)prop-2-enamide, involving the formation of the α,β-unsaturated amide structure from suitable precursors. These reactions can be facilitated by either base catalysis or transition metal catalysis, each offering distinct advantages.

Base-Catalyzed Approaches

Base-catalyzed condensation reactions represent a common and direct method for synthesizing enamides. One prevalent approach is the Claisen-Schmidt or Knoevenagel condensation. This involves the reaction of a pyridinecarboxaldehyde with an acetamide (B32628) derivative in the presence of a base. For instance, the synthesis of the related 3-(pyridin-2-yl)prop-2-enal, a precursor to the target amide, can be achieved through the condensation of 2-pyridinecarboxaldehyde (B72084) and acetaldehyde (B116499) using a base like sodium hydroxide (B78521) in an ethanol (B145695) solution at room temperature. Similarly, for the synthesis of 3-(pyridin-3-yl)prop-2-enamide (B74821), pyridine-3-carboxaldehyde is condensed with acetamide derivatives under basic conditions, often using sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Another base-catalyzed method involves the use of dimethylformamide dimethyl acetal (B89532) (DMF-DMA) as a reagent to generate enamine derivatives from active methylene (B1212753) compounds. sciforum.net This reagent is highly reactive due to the partially positive charge on the carbon atom, facilitating condensation with various functional groups. sciforum.net

The choice of base and solvent plays a crucial role in these reactions. Piperidine (B6355638) in ethanol is another common system used for Knoevenagel-type condensations.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, including enamides and their analogues. These methods offer high efficiency and functional group tolerance. While direct palladium-catalyzed synthesis of this compound is not extensively detailed in the provided results, the synthesis of related structures highlights the potential of this approach.

For example, palladium catalysts are employed in the synthesis of various heterocyclic compounds containing pyridine (B92270) moieties. rsc.orgresearchgate.net Ligand-free palladium-catalyzed reactions have been successfully used to synthesize 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives under microwave irradiation. rsc.org This demonstrates the utility of palladium catalysis in forming C-C bonds involving pyridine rings, a key step that could be adapted for enamide synthesis.

Furthermore, palladium-catalyzed asymmetric [3+2] annulation reactions of vinylethylene carbonates with alkenes have been developed to construct complex tetrahydrofuran (B95107) scaffolds, showcasing the versatility of palladium catalysis in stereoselective synthesis. zjut.edu.cn Such advanced catalytic systems could potentially be applied to the asymmetric synthesis of chiral enamide analogues.

Functional Group Interconversions Leading to this compound

Functional group interconversion provides alternative pathways to this compound, starting from more readily available precursors. A key strategy involves the direct amidation of a corresponding carboxylic acid or its derivative.

A widely reported method for a related isomer is the direct amidation of 3-aminopyridine (B143674) with acryloyl chloride under Schotten-Baumann conditions. This reaction utilizes the nucleophilicity of the amine to form the enamide bond. A similar approach could be envisioned starting with 2-aminopyridine (B139424) and an appropriate acrylic acid derivative.

Another potential route is the oxidation of the corresponding aldehyde, 3-(pyridin-2-yl)prop-2-enal, to the carboxylic acid, followed by amidation. The aldehyde can be oxidized using agents like potassium permanganate (B83412) or chromium trioxide. The resulting carboxylic acid can then be converted to the amide.

Furthermore, a novel one-step N-dehydrogenation of amides to enamides has been reported, employing a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O). acs.orgorganic-chemistry.org This method provides direct access to enamides from the corresponding saturated amides and is characterized by its simple setup and broad substrate scope. acs.orgorganic-chemistry.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for achieving high yields and purity in the synthesis of this compound. Key parameters that are often investigated include the choice of solvent, reaction temperature, and pressure.

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly impact the efficiency of enamide synthesis. Systematic studies on direct amidation reactions have shown that polar aprotic solvents like dichloromethane (B109758) (DCM) can optimize both the reactivity and solubility of intermediates, leading to higher yields and purity. In one study, DCM provided a 78% yield with 95% purity, outperforming other solvents like tetrahydrofuran (THF) and acetonitrile. Ethereal solvents are generally found to be incompatible with certain reagents like triflic anhydride (Tf₂O) at non-cryogenic temperatures due to polymerization. acs.org

SolventDielectric ConstantYield (%)Purity (%)
Dichloromethane8.937895
Tetrahydrofuran7.586588
Acetonitrile37.54276
Table 1: Solvent Screening for Direct Amidation.

Temperature and Pressure Optimization

Temperature is a critical parameter in controlling reaction rates and selectivity. For base-catalyzed aldol (B89426) condensations leading to the related 3-(pyridin-3-yl)prop-2-enamide, reactions are optimally conducted at 80–100°C for 6–8 hours. In other syntheses, reflux temperatures are employed, for example, at 78°C in ethanol.

In some cases, lower temperatures are necessary to control reactivity. For instance, in a novel N-dehydrogenation reaction, the initial step is carried out at -94°C (dry ice/acetone mixture). organic-chemistry.org Conversely, increasing the temperature can sometimes reduce reaction times. In the synthesis of certain enamine derivatives, increasing the temperature from 120°C to 130°C in toluene (B28343) reduced the reaction time from 25 minutes to 6 minutes with a high yield. sciforum.net However, further increases in temperature can lead to the decomposition of the reaction mixture. sciforum.net

Pressure is another factor that can influence the outcome of a reaction, particularly in hydrogenations. While not directly applied to the synthesis of the title compound in the provided results, studies on the asymmetric hydrogenation of enamides have shown that low pressure and high temperature can favor the isomerization of one stereoisomer to another, leading to an enantioconvergent reaction. acs.org This highlights the potential for pressure optimization in stereoselective syntheses of enamide analogues.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become integral to the synthesis of pharmacologically important molecules, aiming to reduce waste, minimize energy consumption, and utilize non-toxic reagents and solvents. The synthesis of this compound and its analogues has benefited significantly from these approaches, with researchers focusing on developing more sustainable and efficient methodologies. Key strategies include microwave-assisted synthesis, multicomponent reactions in eco-friendly solvents, and the use of metal-free catalytic systems.

One of the most prominent green techniques employed is microwave-assisted synthesis. This method dramatically reduces reaction times from hours to minutes and often improves product yields compared to conventional heating methods. acs.org For instance, the synthesis of various pyridine derivatives, structurally related to this compound, has been achieved through microwave-assisted, one-pot, four-component reactions. acs.org These reactions, conducted in ethanol, a green solvent, have produced the desired products in excellent yields ranging from 82% to 94% within a short reaction time of 2 to 7 minutes. acs.org The efficiency of microwave irradiation is also demonstrated in the cycloaddition reactions for preparing substituted pyridazines, where reaction times were cut from several days to just a few hours. nih.gov

Multicomponent reactions (MCRs) represent another cornerstone of green synthesis, valued for their high atom economy and procedural simplicity. The one-pot synthesis of novel pyridine derivatives highlights the efficacy of this approach. By combining reactants such as p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) in ethanol under microwave irradiation, the process becomes highly efficient and environmentally benign. acs.org Similarly, an eco-friendly, one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives has been successfully carried out in glycerol, a biodegradable and non-toxic solvent, using phosphoric acid as a catalyst. This method is noted for its short reaction times, straightforward workup, and excellent yields. researchgate.net

The development of metal-free and heterogeneous catalytic systems is another significant advancement in the green synthesis of pyridine-containing compounds. rsc.orgrsc.org Researchers have developed a facile and green protocol for synthesizing substituted N-(pyridin-2-yl)imidates, which are related to the target compound, using a heterogeneous Lewis acid catalyst, Alumina (Al₂O₃), under ambient conditions. mdpi.comresearchgate.net This approach avoids the use of hazardous metal catalysts and allows for easier purification of the product. mdpi.comresearchgate.net Furthermore, chemodivergent synthetic routes that produce N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine have been developed under mild, metal-free conditions, enhancing the sustainability of the process. rsc.orgrsc.org

These green methodologies offer substantial advantages over traditional synthetic routes, including enhanced safety, reduced environmental impact, and improved efficiency.

Table 1: Comparison of Green Synthetic Methods for Pyridine Analogues

Synthetic Method Key Reactants Catalyst/Solvent Conditions Yield (%) Reaction Time Source
One-Pot Four-Component Reaction p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetate Ethanol Microwave Irradiation 82-94% 2-7 min acs.org
One-Pot Three-Component Reaction Diethylphthalate, anilines, pyridine-2,3-diamine Phosphoric acid / Glycerol Heating Excellent Short researchgate.net
Heterogeneous Catalysis Nitrostyrenes, 2-aminopyridines Al₂O₃ / DCE 80 °C - 24 h mdpi.comresearchgate.net
Diels-Alder Cycloaddition 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, acetylenes Dichloromethane Microwave, 150 °C - Several hours nih.gov
Metal-Free Amide Synthesis α-bromoketones, 2-aminopyridine I₂ / TBHP in Toluene Mild Moderate to Good - rsc.orgrsc.org

Structural Elucidation and Conformational Analysis of 3 Pyridin 2 Yl Prop 2 Enamide

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) framework of a molecule. For 3-(Pyridin-2-yl)prop-2-enamide, while specific experimental data is not widely published, the expected chemical shifts can be predicted based on analyses of its isomers and related structures.

For the closely related isomer, 3-(Pyridin-3-yl)prop-2-enamide (B74821), the pyridine (B92270) protons typically appear as a multiplet in the range of δ 7.5–8.5 ppm, and the vinyl protons of the enamide group resonate as doublets between δ 6.2–6.8 ppm. In the case of this compound, the proximity of the electron-withdrawing nitrogen atom in the pyridine ring to the prop-2-enamide substituent is expected to deshield the adjacent protons, potentially shifting their signals further downfield compared to the 3-pyridinyl isomer. The acrylamide (B121943) carbonyl carbon in ¹³C NMR is anticipated to appear around δ ~165 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Protons δ 7.5–8.6 ---
Enamide Vinyl Protons δ 6.3–7.0 ---
Amide Protons (NH₂) Variable ---

Note: These are predicted values based on analogous compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, the key functional groups are the amide and the α,β-unsaturated system.

Strong absorption bands are expected for the carbonyl (C=O) stretch of the amide group and the carbon-carbon double bond (C=C) stretch of the enone system. For the 3-pyridinyl isomer, these bands are observed at approximately 1665 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=C). Similar values are anticipated for the 2-pyridinyl analog. The N-H stretching vibrations of the primary amide would appear as one or two bands in the region of 3200-3400 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Amide (N-H) Stretch 3200-3400
Carbonyl (C=O) Stretch ~1665-1690
Alkene (C=C) Stretch ~1590-1610

Note: These are predicted values based on analogous compounds.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular weight of this compound is 148.16 g/mol . nih.gov High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), would be used to confirm the molecular formula by identifying the [M+H]⁺ ion at m/z 149.0709. uni.lu

Vibrational and Electronic Spectral Analysis

Vibrational analysis, primarily through IR and Raman spectroscopy, confirms the presence of key functional groups as detailed above. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to simulate the vibrational spectra and aid in the assignment of specific vibrational modes. researchgate.net

Electronic spectral analysis, using UV-Vis spectroscopy, provides information about the conjugated π-electron system. The molecule possesses a conjugated system extending from the pyridine ring through the prop-2-enamide moiety. This conjugation is expected to result in strong UV absorption. For comparison, a more complex derivative, (E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide, shows a maximum absorption (λmax) at approximately 320-340 nm, indicating the presence of an extended chromophore. vulcanchem.com

X-ray Crystallographic Analysis for Solid-State Structure Determination

In the solid state, intermolecular hydrogen bonding is expected to play a crucial role in the crystal packing. The amide N-H protons can act as hydrogen bond donors, while the amide carbonyl oxygen and the pyridine nitrogen atom can act as hydrogen bond acceptors. This can lead to the formation of well-defined supramolecular structures, such as dimers or chains, which stabilize the crystal lattice. researchgate.netevitachem.com

Conformational Analysis and Stereochemical Considerations

The stereochemistry of the double bond in the prop-2-enamide chain is a key structural feature. The molecule can exist as either the E or Z isomer. However, due to lower steric hindrance, the E-configuration is generally the more stable and predominantly formed isomer in synthetic preparations. nih.gov

Chemical Reactivity and Transformation Studies of 3 Pyridin 2 Yl Prop 2 Enamide

Nucleophilic Addition Reactions to the α,β-Unsaturated Amide System

The α,β-unsaturated amide system in 3-(pyridin-2-yl)prop-2-enamide is an excellent Michael acceptor. The β-carbon of the prop-2-enamide moiety is electrophilic due to the conjugation with both the amide and the electron-deficient pyridine (B92270) ring. This makes it susceptible to conjugate addition by a variety of soft nucleophiles.

Research has shown that related α,β-unsaturated systems readily undergo Michael addition reactions. For instance, the reaction of similar acrylamide (B121943) derivatives with active methylene (B1212753) compounds, such as malononitrile, in the presence of a base, proceeds via a nucleophilic attack on the double bond to form an intermediate Michael addition product. iucr.org This reactivity is a cornerstone for building more complex molecular architectures.

Nucleophile CategoryExample NucleophileReagent/ConditionsExpected Product
Carbon NucleophilesMalononitrileBase (e.g., NaOH, Et3N)3-Amino-2-cyano-5-oxo-5-(pyridin-2-yl)pentanamide derivative
Nitrogen NucleophilesPiperidine (B6355638), MorpholinePolar solvent (e.g., MeCN)3-(Piperidin-1-yl)-3-(pyridin-2-yl)propanamide
Sulfur NucleophilesThiols (e.g., Thiophenol)Base catalyst3-(Phenylthio)-3-(pyridin-2-yl)propanamide

This table presents potential nucleophilic addition reactions based on the known reactivity of similar α,β-unsaturated systems.

The kinetics of such nucleophilic additions are well-documented for related systems, often showing second-order rate constants that correlate with the nucleophilicity of the attacking species. researchgate.net The π-donating ability of the nitrogen atom in enamines makes them more electron-rich and reactive than simple enols. researchgate.net

Cycloaddition Reactions Involving the Prop-2-enamide Moiety

The carbon-carbon double bond in the prop-2-enamide moiety can participate as a dienophile or dipolarophile in cycloaddition reactions, providing a pathway to various cyclic and heterocyclic systems.

Diels-Alder Reaction ([4+2] Cycloaddition): The electron-deficient nature of the alkene in this compound makes it a suitable dienophile for reactions with electron-rich dienes. These reactions would lead to the formation of substituted cyclohexene (B86901) derivatives, which can be valuable intermediates in organic synthesis. An organophotoredox-catalyzed intermolecular oxa-[4+2] cycloaddition has been developed for related systems, reacting with styrenes to form cycloadducts under visible light irradiation. acs.org

1,3-Dipolar Cycloaddition ([3+2] Cycloaddition): The activated double bond can also react with 1,3-dipoles, such as azomethine ylides or nitrile oxides, to construct five-membered heterocyclic rings. Glycine-based [3+2] cycloadditions are a known method for synthesizing pyrrolidine-containing compounds. mdpi.com This type of reaction with this compound would yield pyrrolidine (B122466) rings bearing both a pyridyl and an amide substituent.

Cycloaddition TypeReactant PartnerExpected Product Core Structure
[4+2] Diels-AlderElectron-rich diene (e.g., 2,3-Dimethyl-1,3-butadiene)Substituted cyclohexene
[3+2] 1,3-DipolarAzomethine ylideSubstituted pyrrolidine
[3+2] 1,3-DipolarNitrile oxideSubstituted isoxazoline

This table illustrates potential cycloaddition reactions involving the prop-2-enamide moiety.

Reactivity of the Pyridine Heterocycle in this compound

The pyridine ring itself is a key site of reactivity within the molecule, capable of undergoing electrophilic substitution and coordinating to metal centers.

The pyridine ring is an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution than benzene. The presence of the deactivating prop-2-enamide substituent at the 2-position further reduces its reactivity. When substitution does occur, it is generally directed to the positions meta to the nitrogen atom (C-3 and C-5) and para to the existing substituent (C-5).

Reaction TypeReagents/ConditionsLikely Major Product
NitrationHNO₃, H₂SO₄3-(5-Nitro-pyridin-2-yl)prop-2-enamide
HalogenationBr₂, FeBr₃3-(5-Bromo-pyridin-2-yl)prop-2-enamide
SulfonationFuming H₂SO₄2-(2-Carbamoyl-vinyl)-pyridine-5-sulfonic acid

This table outlines expected outcomes of electrophilic substitution on the pyridine ring, based on general principles of pyridine chemistry.

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a ligand, coordinating with a wide variety of metal ions. This property is fundamental to the application of pyridine derivatives in catalysis and materials science. chim.it The resulting metal complexes can exhibit unique catalytic activities or physical properties. For example, coordination to a palladium catalyst is a key step in Suzuki-Miyaura cross-coupling reactions. smolecule.com

Oxidation and Reduction Pathways of this compound

The multiple functional groups in this compound allow for selective oxidation and reduction reactions.

Oxidation: The molecule can be oxidized at several sites. The pyridine nitrogen can be oxidized to form the corresponding N-oxide using agents like hydrogen peroxide or m-CPBA. This transformation increases the electron-deficiency of the ring and can facilitate certain substitution reactions. The carbon-carbon double bond is also susceptible to oxidation, which can lead to cleavage of the bond to form carboxylic acid derivatives under strong oxidizing conditions like potassium permanganate (B83412).

Reduction: Selective reduction of the different unsaturated parts of the molecule is also feasible. Catalytic hydrogenation (e.g., H₂ over Pd/C) can reduce the carbon-carbon double bond to yield 3-(pyridin-2-yl)propanamide. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide group to an amine. evitachem.com Under harsher conditions, the pyridine ring itself can be reduced to a piperidine ring. mdpi.com

Reaction TypeReagents/ConditionsProduct(s)
Oxidation
Pyridine N-oxidationH₂O₂ or mCPBA3-(1-Oxido-pyridin-2-yl)prop-2-enamide
Double bond oxidationKMnO₄ (acidic)Pyridine-2-carboxylic acid
Reduction
Enamide C=C reductionH₂, Pd/C3-(Pyridin-2-yl)propanamide
Amide reductionLiAlH₄3-(Pyridin-2-yl)prop-2-en-1-amine
Pyridine ring reductionNaBH₄/NiCl₂ or H₂, Rh/C3-(Piperidin-2-yl)prop-2-enamide

This table summarizes key oxidative and reductive transformations of this compound.

Derivatization Strategies for Structural Modification

The diverse reactivity of this compound allows for extensive derivatization to generate a library of related compounds for various research applications.

Modification of the Amide Group: The amide functionality can be hydrolyzed under acidic or basic conditions to yield 3-(pyridin-2-yl)prop-2-enoic acid and ammonia. evitachem.com The amide nitrogen can also be alkylated or acylated under appropriate conditions.

Modification via the α,β-Unsaturated System: As discussed, nucleophilic addition and cycloaddition reactions provide routes to a wide array of saturated and cyclic derivatives.

Modification of the Pyridine Ring: Electrophilic substitution reactions can introduce various substituents onto the pyridine ring. The pyridine nitrogen can be quaternized by reaction with alkyl halides to form pyridinium (B92312) salts, which can alter the electronic properties and solubility of the molecule.

These derivatization strategies highlight the utility of this compound as a versatile building block in synthetic and medicinal chemistry.

Computational and Theoretical Investigations of 3 Pyridin 2 Yl Prop 2 Enamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties that govern a molecule's behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals

While specific DFT studies on 3-(Pyridin-2-yl)prop-2-enamide are not found, DFT is a widely used method to calculate the electronic properties of organic molecules. For similar compounds, DFT is employed to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. For related pyridine (B92270) derivatives, DFT calculations have been used to predict their electronic properties and reactivity.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can aid in the characterization of newly synthesized compounds. Although specific predicted data for this compound is unavailable, theoretical calculations for analogous molecules have been performed. For instance, DFT calculations have been used to predict the 1H and 13C NMR chemical shifts, the vibrational frequencies in the infrared (IR) spectrum, and the electronic transitions in the ultraviolet-visible (UV-Vis) spectrum of similar compounds, often showing good agreement with experimental data.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules. These simulations model the movement of atoms over time, providing insights into the different shapes a molecule can adopt and their relative stabilities. For other pyridinyl compounds, MD simulations have been utilized to understand their dynamic behavior and interactions with their environment, such as in solution or when bound to a biological target. However, no specific MD simulation studies were found for this compound.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry can predict the most likely sites for chemical reactions on a molecule and elucidate potential reaction pathways. For related acrylamide (B121943) and pyridine derivatives, computational studies have been used to predict their reactivity towards nucleophiles and electrophiles, as well as to investigate the mechanisms of various chemical transformations. Such studies on this compound would be valuable for understanding its chemical behavior and for designing new synthetic routes.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for predicting the binding mode of a potential drug molecule to its protein target. While molecular docking studies have been performed on a variety of pyridine-containing compounds to assess their potential as inhibitors of various enzymes, specific docking studies involving this compound were not identified in the search results.

Biological Activity Studies of 3 Pyridin 2 Yl Prop 2 Enamide Mechanistic & Target Oriented Research

In Vitro Evaluation of Molecular Interactions

The in vitro evaluation of molecular interactions of 3-(Pyridin-2-yl)prop-2-enamide and its derivatives has been a subject of interest in medicinal chemistry, particularly for their potential to engage with biologically significant targets such as enzymes and receptors. The core structure, featuring a pyridine (B92270) ring linked to a prop-2-enamide moiety, provides a versatile scaffold for developing targeted inhibitors.

Enzyme Inhibition Studies and Kinetic Characterization

Research has highlighted the potential of pyridine-enamide hybrids as enzyme inhibitors, particularly targeting kinases and proteases. The structural arrangement of this compound allows for the formation of hydrogen bonds and π-π stacking interactions, which are crucial for binding to enzyme active sites. While specific kinetic data for the parent compound is not extensively documented in publicly available research, studies on its derivatives have provided insights into their enzyme-inhibiting capabilities.

A notable area of investigation involves the inhibition of histone deacetylases (HDACs). A study on N-hydroxy-3-(pyridin-2-yl)prop-2-enamide (CPD3), a derivative of this compound, explored its potential as an HDAC inhibitor. researchgate.net In silico analysis of its interaction with a histone deacetylase-like protein (HDLP) suggested it has a lower binding affinity compared to other tested compounds like vorinostat (B1683920) (SAHA) and other pyridine-based derivatives. researchgate.net

Derivatives of this compound have also been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. For instance, a complex derivative, N-[2-({4-[3-(3-chloro-2-methoxyanilino)-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl]pyridin-3-yl}oxy)ethyl]prop-2-enamide, demonstrated potent inhibitory activity against EGFR with an IC50 value of 0.160 nM. bindingdb.org Another study on furanopyrimidine-based derivatives, which incorporate the prop-2-enamide moiety, reported potent inhibition of mutant EGFR kinases. nih.gov For example, compounds 55 and 57 showed IC50 values of 15 nM and 10 nM, respectively, against the EGFRL858R/T790M mutant. nih.gov

Compound/DerivativeTarget EnzymeIC50 (nM)NotesReference(s)
N-[2-({4-[3-(3-chloro-2-methoxyanilino)-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl]pyridin-3-yl}oxy)ethyl]prop-2-enamideEGFR0.160Potent inhibitory activity against EGFR. bindingdb.org
Compound 55 (furanopyrimidine derivative)EGFRL858R/T790M15Exhibited potent mutant EGFR kinase inhibition. nih.gov
Compound 57 (furanopyrimidine derivative)EGFRL858R/T790M10Showed potent mutant EGFR kinase inhibition. nih.gov

Receptor Binding Assays and Ligand Efficacy

The structural features of this compound make it a candidate for investigation as a ligand in receptor binding studies. evitachem.com The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide group can serve as both a hydrogen bond donor and acceptor, facilitating interactions with receptor binding sites. However, specific receptor binding assays and ligand efficacy data for the parent compound are not widely reported.

Research on structurally related compounds suggests potential interactions with various receptors. For example, derivatives have been explored for their ability to bind to kinase-linked receptors like EGFR. nih.govresearchgate.net The binding of these compounds can modulate receptor activity and downstream signaling pathways. evitachem.com

Protein-Ligand Interaction Analysis

Computational modeling and molecular docking studies have been employed to understand the protein-ligand interactions of this compound derivatives. These studies provide insights into the binding modes and the specific amino acid residues involved in the interaction.

In the context of HDAC inhibition, molecular dynamics studies on N-hydroxy-3-(pyridin-2-yl)prop-2-enamide (CPD3) assessed its binding stability with a histone deacetylase-like protein. researchgate.net The analysis indicated that while it forms a complex with the enzyme, its stability was predicted to be lower than that of other established HDAC inhibitors. researchgate.net

For EGFR inhibitors, molecular docking has been instrumental. Studies on furanopyrimidine-based derivatives revealed that these compounds can form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR. nih.gov This covalent interaction is a key feature of many irreversible EGFR inhibitors. Docking studies of a related compound, CHMFL-EGFR-202, which contains a prop-2-en-1-one moiety, showed that it binds to an inactive "DFG-in-C-helix-out" conformation of EGFR, forming a covalent bond with Cys797. researchgate.net This distinct binding mode contributes to its selectivity for mutant forms of the receptor. researchgate.net

Cellular Mechanistic Investigations

The biological activity of this compound and its analogs at the cellular level has been explored to understand their effects on cellular processes and signaling pathways.

Modulation of Specific Cellular Pathways

The interaction of this compound derivatives with their molecular targets can lead to the modulation of specific cellular signaling pathways. evitachem.com By inhibiting enzymes like EGFR, these compounds can interfere with pathways that are crucial for cell growth, proliferation, and survival. nih.govresearchgate.net

For instance, the inhibition of EGFR by furanopyrimidine-based derivatives has been shown to modulate downstream signaling in cancer cells. nih.gov Western blot analysis confirmed that these compounds selectively modulate the EGFR target within cancer cells, leading to the desired therapeutic effect. nih.gov In a different context, a study on ellagic acid, which shares some structural similarities with pyridine-containing compounds, demonstrated the modulation of the TGF-β/Smad3 signaling pathway in breast cancer cells. nih.gov This suggests that compounds with related structural motifs could potentially influence this pathway.

Mechanism of Cell Proliferation Modulation

Derivatives of this compound have demonstrated the ability to modulate cell proliferation, particularly in cancer cell lines. The mechanism of this modulation is often linked to the inhibition of key enzymes that drive cell cycle progression and survival.

Studies on furanopyrimidine-based EGFR inhibitors showed potent antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines that overexpress mutant EGFR. nih.gov For example, compound 52 displayed an 8-fold selective inhibition of H1975 cancer cells (expressing EGFRL858R/T790M) over A431 cells (expressing wild-type EGFR). nih.gov This selectivity is crucial for minimizing effects on healthy cells. The antiproliferative activity was confirmed in BaF3 cell lines overexpressing the mutant EGFR kinase, with compounds 49 and 52 showing potent activity with CC50 values of 26 nM and 20 nM, respectively. nih.gov

Compound/DerivativeCell LineCC50 (nM)NotesReference(s)
Compound 49 (furanopyrimidine derivative)BaF3 (EGFRL858R/T790M)26Potent antiproliferative activity. nih.gov
Compound 52 (furanopyrimidine derivative)BaF3 (EGFRL858R/T790M)20Potent antiproliferative activity. nih.gov
Compound 55 (furanopyrimidine derivative)H1975 (EGFRL858R/T790M)119Potent cellular proliferation inhibition. nih.gov
Compound 35 (furanopyrimidine derivative)H1975 (EGFRL858R/T790M)126Showed 21-fold selectivity toward H1975 over A431 cells. nih.gov

The mechanism often involves inducing cell cycle arrest or apoptosis. For example, inhibition of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) by related compounds can lead to NAD+ depletion, causing energy failure and apoptosis in cancer cells.

Molecular Basis of Antimicrobial Activities

The antimicrobial potential of compounds featuring a pyridine nucleus is well-documented, with their therapeutic properties extending to antiviral, antitumor, and anti-inflammatory activities. mdpi.comopenaccessjournals.com The pyridine ring is a key structural feature in numerous natural products, including vitamins and alkaloids, as well as in synthetic drugs. openaccessjournals.comnih.gov The antimicrobial efficacy of pyridine-containing compounds is often attributed to their specific molecular geometry, which facilitates interaction with microbial proteins. openaccessjournals.com Furthermore, the basicity of the pyridine nitrogen can enhance the water solubility of the molecule, a favorable property for drug candidates. mdpi.comopenaccessjournals.com

While specific mechanistic studies on this compound are not extensively detailed in the available literature, preliminary research suggests it may possess antimicrobial properties. evitachem.com The broader class of cinnamamides, to which this compound belongs, has demonstrated a range of biological activities, including antibacterial and antifungal effects. researchgate.netnih.gov For related pyridine-containing heterocyclic compounds, proposed antimicrobial mechanisms often involve the inhibition of essential microbial enzymes or the disruption of cell wall synthesis. For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives with pyridine moieties have been studied for their potential to inhibit bacterial tRNA-(Guanine37-N1)-methyltransferase (TrmD), a crucial enzyme for bacterial survival. uran.uamdpi.com Other synthetic pyridine derivatives, such as those incorporating an azetidin-2-one (B1220530) ring, have also shown promise as antimicrobial agents. scirp.org The molecular basis for the antimicrobial action of this compound likely involves a combination of interactions mediated by its pyridine ring and its reactive α,β-unsaturated amide system.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of the cinnamamide (B152044) and pyridine scaffolds, research has identified key structural features that modulate biological activity. researchgate.netnih.gov

Impact of Pyridine Substitution on Biological Interactions

The pyridine ring is not merely a passive structural element; its substitution pattern significantly influences the biological profile of the molecule. The position of the nitrogen atom within the aromatic ring and the nature of any substituents can alter the compound's electronic properties, lipophilicity, and ability to form hydrogen bonds. openaccessjournals.com

In studies of related antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the introduction of a fluorine atom to the pyridine ring was shown to significantly enhance antibacterial activity against several Gram-positive bacteria. nih.gov This highlights the potential for halogenation of the pyridine ring in this compound derivatives to be a fruitful strategy for improving antimicrobial potency. Modifications at various positions on the pyridine ring can dictate electronic properties and intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for target binding. For instance, in a series of imidazo[1,2-a]pyridinyl-phenylacrylonitrile derivatives, substitutions on the imidazo[1,2-a]pyridine (B132010) heterocycle were found to significantly affect antifungal activity against different Candida species. jmchemsci.com

The following table summarizes the impact of substitutions on the pyridine ring of related antimicrobial compounds.

Compound Class Substitution on Pyridine Ring Impact on Antimicrobial Activity Reference
3-(Pyridine-3-yl)-2-oxazolidinone DerivativesIntroduction of a fluorine atomSignificantly increased activity against five tested bacterial strains. nih.gov
Pyridine-benzothiazole HybridsVarious substitutionsResulted in poor to fair activity against tested bacterial and fungal strains. mdpi.com
Imidazo[1,2-a]pyridinyl-phenylacrylonitrile DerivativesChlorine at position 3 of imidazo[1,2-a]pyridineEnhanced activity against Candida albicans. jmchemsci.com

Role of the α,β-Unsaturated Amide Moiety in Target Binding

The α,β-unsaturated amide moiety is a critical pharmacophore in the cinnamamide scaffold. nih.govmdpi.com This conjugated system is planar, which can facilitate π-π stacking interactions with biological targets. More importantly, the electrophilic nature of the β-carbon makes the α,β-unsaturated carbonyl structure a potential Michael acceptor. mdpi.com This allows for covalent bond formation with nucleophilic residues, such as cysteine thiols, within the active sites of target proteins. This irreversible binding can lead to potent and prolonged inhibition of enzyme function.

Applications in Materials Science and Catalysis Research

Utilization of 3-(Pyridin-2-yl)prop-2-enamide as a Synthetic Building Block

This compound serves as a valuable precursor in organic synthesis for creating more complex molecules. The reactivity of its functional groups—the pyridine (B92270) ring, the carbon-carbon double bond, and the amide—allows for a variety of chemical transformations. While specific studies detailing the extensive use of this compound as a building block are limited, the synthesis of its derivatives is documented. For instance, (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamides have been synthesized through green chemistry techniques involving 2-aminopyridine (B139424) and substituted cinnamic acids. researchgate.net This highlights the utility of the pyridin-2-yl amide scaffold in constructing larger, functionalized molecules.

The chemical reactivity of the related compound 3-(pyridin-3-yl)prop-2-enamide (B74821) suggests several possible transformations for the 2-pyridyl isomer. These include oxidation to form pyridine N-oxides, reduction of the amide group to an amine, and substitution reactions on the pyridine ring. Such reactions would expand its application in the synthesis of diverse chemical structures for materials science and pharmaceutical precursors.

Table 1: Potential Chemical Transformations of this compound based on Analogous Compounds

Reaction TypePotential ReagentsExpected Product ClassReference for Analogy
Oxidationm-CPBA, H₂O₂Pyridine N-oxides
Amide ReductionLithium aluminum hydride (LiAlH₄)Propanamines
Ring SubstitutionHalogens (e.g., Br₂), AminesSubstituted pyridine derivatives
Acid HydrolysisStrong acid (e.g., 6M HCl)Pyridine-acrylic acid

This table is illustrative and based on the reactivity of the 3-pyridyl isomer.

Polymerization and Copolymerization Studies

The acrylamide (B121943) functional group within this compound makes it a potential monomer for polymerization and copolymerization. The resulting polymers would feature pendant pyridyl groups, which can influence the material's properties, such as thermal stability, solubility, and its ability to coordinate with metal ions.

While direct polymerization studies of this compound are not extensively reported in the literature, research on similar molecules provides a strong basis for its potential in this area. For example, the acrylamide functionality is known to be polymerizable. smolecule.com The melt polymerization of acrylamide initiated by nucleophiles is a known method to produce polyamide 3, resulting in a highly branched and amorphous polymer. acs.org This suggests that this compound could potentially undergo similar polymerization processes to create novel polymers with specific properties imparted by the pyridyl group. smolecule.com

Studies on more complex molecules containing a pyridin-2-yl moiety and an acrylamide group suggest their utility in creating new materials. smolecule.com Furthermore, related acrylamide derivatives have been investigated as inhibitors of biological polymerization processes, such as tubulin polymerization, although this application is in the biomedical rather than the materials science field. nih.gov

Role as a Ligand in Metal-Organic Frameworks or Coordination Polymers

The structure of this compound is well-suited for its use as a ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. The pyridine nitrogen atom is a classic coordination site for a wide range of metal ions, and the amide group can also participate in coordination or act as a hydrogen bond donor. This bifunctional nature allows for the formation of extended, multidimensional structures.

The design and synthesis of MOFs and coordination polymers frequently utilize ligands containing pyridine moieties. nih.govrsc.org For example, ligands such as 3-(pyridin-2-yl)-1,2,4-triazolate have been used to create one-dimensional coordination polymers with various transition metals. rsc.org MOFs built from ligands like 3-nitro-4-(pyridin-4-yl)benzoic acid have demonstrated diverse topologies and interesting properties such as photoluminescence and gas adsorption. nih.gov

Although no MOFs or coordination polymers directly incorporating this compound as a ligand have been specifically reported, the extensive research on similar pyridine-based ligands strongly suggests its potential in this area. The combination of the pyridyl coordination site and the potential for hydrogen bonding from the amide group could lead to novel network topologies and functional materials.

Table 2: Examples of Metal-Organic Frameworks with Pyridine-Based Ligands

LigandMetal Ion(s)Resulting Framework TypeKey Properties/ApplicationsReference
3-Nitro-4-(pyridin-4-yl)benzoic acidCd(II), Ni(II)3D and 2D MOFsPhotoluminescence, Gas separation (CO₂/N₂) nih.gov
Pyridine-2,3-dicarboxylic acid & 1,3-bis(4-pyridyl)propaneCu(II), Zn(II), Cd(II)2D → 3D interpenetrated polymersPhotoluminescence rsc.org
2-(1,2,4-1H-triazol-3-yl)pyridineMn, Fe, Co, Zn, Cd1D coordination polymersWhite-light emission rsc.org
Tris(4-pyridyl)pyridine & Polypyridine spacersFe(II), Ni(II)2D and 1D coordination polymersGas sorption, Heterogeneous catalysis enamine.net

This table showcases the versatility of pyridine-containing ligands in forming functional coordination polymers and MOFs, suggesting the potential of this compound in this field.

Catalytic Applications in Organic Transformations

Research has shown that metal complexes featuring pyridine-containing ligands are effective catalysts for a range of organic transformations. For example, Cp*Ir complexes with pyridinesulfonamide ligands have been successfully used as precatalysts for the transfer hydrogenation of various ketones. acs.org In these systems, the electronic properties of the pyridine ligand play a crucial role in the catalyst's performance. acs.org Similarly, ruthenium complexes bearing N-donor ligands have been studied for enantioselective hydrogenation and oxidation reactions. tdx.cat

While there are no specific reports on the catalytic applications of complexes derived from this compound, the principles established from related systems are applicable. A metal complex of this compound could potentially catalyze reactions such as hydrogenation, oxidation, or C-C bond-forming reactions. The electronic and steric environment provided by the ligand would be a key factor in determining the catalytic efficacy.

Future Perspectives and Emerging Research Directions for 3 Pyridin 2 Yl Prop 2 Enamide

Integration with Advanced Synthetic Methodologies

The synthesis of 3-(Pyridin-2-yl)prop-2-enamide and its analogs is moving beyond traditional batch methods towards more efficient, scalable, and sustainable technologies. These advanced methodologies promise to accelerate the discovery and development of new compounds based on this scaffold.

Continuous Flow Synthesis : The transition from batch processing to continuous flow chemistry marks a significant advancement. Flow synthesis offers superior control over reaction parameters such as temperature and mixing, which can minimize the formation of byproducts. This technology is particularly advantageous for photochemical reactions, as it overcomes the scalability limitations imposed by the Beer–Lambert law, ensuring uniform light distribution throughout the reaction mixture. beilstein-journals.org The primary benefits include enhanced safety, higher throughput, and a reduced environmental footprint, as evidenced by lower E-factors and Process Mass Intensity (PMI).

Photocatalysis : Visible-light photocatalysis, often combined with metal catalysis, is an emerging powerful tool for constructing complex molecules under mild conditions. beilstein-journals.org This dual catalytic approach can enable C-H functionalization and the formation of new carbon-carbon or carbon-heteroatom bonds, which are challenging to achieve with conventional methods. beilstein-journals.org For instance, photocatalysts like ruthenium complexes can be used to generate highly reactive radical intermediates that participate in novel bond-forming reactions. beilstein-journals.org Furthermore, immobilizing these photocatalysts on solid supports such as silica (B1680970) can simplify catalyst recovery and reuse, contributing to greener chemical processes. researchgate.net

Microwave-Assisted and Biocatalytic Routes : Microwave-assisted synthesis has been shown to dramatically reduce reaction times for related pyridine-enamide compounds compared to conventional heating methods. Additionally, the exploration of biocatalytic routes using enzymes like lipases in non-aqueous media presents an opportunity for highly selective and environmentally benign synthesis, although yields currently remain a challenge to optimize. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyridine-Enamide Derivatives

Methodology Advantages Challenges Key Application
Continuous Flow High throughput, improved safety, scalability, better process control. Potential for channel clogging, requires specialized equipment. Large-scale production, photochemical reactions. beilstein-journals.org
Photocatalysis Mild reaction conditions, novel reactivity, high functional group tolerance. beilstein-journals.org Catalyst cost and separation (if homogeneous). C-H functionalization, complex molecule synthesis. beilstein-journals.org
Microwave-Assisted Drastically reduced reaction times, rapid optimization. Scalability can be an issue. Library synthesis, rapid screening of conditions.
Biocatalysis High selectivity (enantio-, regio-), green chemistry. nih.gov Often lower yields, limited substrate scope, enzyme stability. Chiral synthesis, sustainable processes.

Exploration of Novel Biological Targets and Mechanisms

While the this compound scaffold is known for general anticancer and antimicrobial potential, current research is focused on identifying specific molecular targets to elucidate its mechanisms of action and unlock new therapeutic applications. ontosight.ai

Histone Deacetylase (HDAC) Inhibition : A significant area of investigation is the potential for derivatives of this compound to act as inhibitors of histone deacetylases (HDACs). ugm.ac.id HDACs are crucial enzymes in epigenetic regulation, and their dysregulation is linked to various cancers. ugm.ac.id A computational study on N-hydroxy-3-(pyridin-2-yl)prop-2-enamide, a closely related derivative, explored its inhibitory feasibility against HDAC-like proteins. ugm.ac.id The mechanism of such inhibitors often involves the hydroxamic acid moiety chelating the zinc ion in the enzyme's active site, while the pyridine (B92270) ring engages in other binding interactions. ugm.ac.id

Aldo-Keto Reductase (AKR) Inhibition : Other research has identified pyridin-2-yl derivatives as inhibitors of enzymes like aldo-keto reductase 1C3 (AKR1C3). nih.gov This enzyme is implicated in the progression of certain hormone-dependent cancers. Molecular docking studies have shown that these compounds can bind to the AKR1C3 active site in a manner similar to known steroidal inhibitors, suggesting a competitive inhibition mechanism. nih.gov

Kinase and Protease Modulation : The pyridine-enamide structure is well-suited for targeting enzymes like kinases and proteases, which are central to cellular signaling pathways. The ability of the scaffold to participate in hydrogen bonding and π-π stacking interactions makes it a versatile template for designing specific enzyme inhibitors.

Table 2: Emerging Biological Targets for this compound Derivatives

Target Therapeutic Area Evidence Potential Mechanism
Histone Deacetylases (HDACs) Cancer In silico studies ugm.ac.id Zinc chelation in the active site. ugm.ac.id
Aldo-Keto Reductase 1C3 (AKR1C3) Cancer In vitro assays, molecular docking. nih.gov Competitive binding at the active site. nih.gov
Kinases/Proteases Cancer, Inflammation Structural analogy, general studies. ATP-competitive or allosteric inhibition.

Development of this compound-Based Research Tools

The inherent chemical properties of the this compound scaffold make it an excellent starting point for the development of sophisticated research tools to probe biological systems.

Chemical Probes and Bioimaging : By incorporating fluorophores or other reporter groups, the this compound structure can be converted into chemical probes for bioimaging applications. ambeed.com These probes can be designed to bind to a specific biological target, allowing researchers to visualize the localization and dynamics of the target within living cells.

Ligands for Biochemical Assays : The compound and its derivatives serve as valuable ligands for use in biochemical assays. evitachem.com They can be used to validate new drug targets, screen for more potent inhibitors, and study enzyme kinetics by competing for the active site. evitachem.com

Scaffolds for Combinatorial Chemistry : As a versatile building block, this compound is a foundational component in the synthesis of compound libraries. These libraries, containing systematic variations of the core structure, are essential for exploring structure-activity relationships (SAR) and identifying lead compounds with optimized properties.

Computational Design and Discovery of New Derivatives

In silico methods are becoming indispensable for accelerating the discovery and optimization of new bioactive molecules. The this compound scaffold is well-suited for computational exploration.

Molecular Docking and Virtual Screening : Computational screening begins with molecular docking, where virtual libraries of this compound derivatives are docked into the three-dimensional structure of a biological target. nih.gov This process predicts the binding conformation and affinity, allowing for the rapid identification of promising candidates from vast virtual collections. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations : Hits identified from virtual screening can be subjected to molecular dynamics simulations. MD simulations provide a dynamic picture of how the ligand interacts with its target over time, assessing the stability of the complex and allowing for the calculation of binding free energies, which offers a more accurate prediction of potency. ugm.ac.id

In Silico ADMET Prediction : A critical step in modern drug design is the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational models are used to evaluate the drug-likeness of new derivatives, flagging potential liabilities such as poor absorption or high toxicity long before synthesis is attempted. nih.govresearchgate.net This in silico analysis helps prioritize compounds that have a higher probability of success in later developmental stages. researchgate.net

Table 3: Role of Computational Methods in Derivative Discovery

Computational Method Purpose Outcome
Molecular Docking Predict binding mode and affinity of virtual compounds. nih.gov Rank-ordered list of potential hits.
Molecular Dynamics Assess the stability of the ligand-protein complex. ugm.ac.id Confirmation of stable binding and calculation of binding free energy.
ADMET Prediction Evaluate drug-like properties (e.g., absorption, toxicity). nih.govresearchgate.net Prioritization of candidates with favorable pharmacokinetic profiles.
QSAR/DFT Studies Relate chemical structure to biological activity. researchgate.net Design principles for improving potency and selectivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.